molecular formula C18H19N3O4 B2949359 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(2-methoxyphenyl)urea CAS No. 2415471-35-9

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(2-methoxyphenyl)urea

Cat. No.: B2949359
CAS No.: 2415471-35-9
M. Wt: 341.367
InChI Key: AZSUNKFBCLKNBD-UHFFFAOYSA-N
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Description

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(2-methoxyphenyl)urea is a complex organic compound featuring a unique combination of functional groups. It is characterized by the presence of an oxazole ring, a furan ring, and a methoxyphenyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(2-methoxyphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and furan intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(2-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole and furan rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole and furan oxides, while reduction can produce alcohol derivatives

Scientific Research Applications

3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-11-17(12(2)25-21-11)16-9-8-13(24-16)10-19-18(22)20-14-6-4-5-7-15(14)23-3/h4-9H,10H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSUNKFBCLKNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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